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Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify

the engagement of a ligand with its target protein within a cellular context.[1] The principle of

CETSA is based on the ligand-induced thermal stabilization of the target protein.[2] When a

small molecule, such as BDM88951, binds to its target protein, Endoplasmic Reticulum

Aminopeptidase 2 (ERAP2), the resulting protein-ligand complex exhibits increased resistance

to thermal denaturation.[3] This protocol provides a detailed methodology for performing

CETSA to confirm the intracellular binding of BDM88951 to ERAP2.

BDM88951 is a potent and selective inhibitor of ERAP2, an enzyme implicated in antigen

presentation and various diseases.[4][5] Confirming that BDM88951 reaches and binds to

ERAP2 in intact cells is a critical step in its validation as a chemical probe or therapeutic agent.

[3]

Signaling Pathway of ERAP2
Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) plays a crucial role in the adaptive immune

response by trimming antigenic peptides to the optimal length for loading onto Major

Histocompatibility Complex (MHC) class I molecules in the endoplasmic reticulum.[5] These

MHC-peptide complexes are then presented on the cell surface for recognition by T-cells. By
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inhibiting ERAP2, BDM88951 can modulate the repertoire of presented antigens, which has

potential therapeutic implications in autoimmune diseases and cancer immunotherapy.[3]
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Caption: Simplified signaling pathway of ERAP2 in antigen presentation and the point of

inhibition by BDM88951.

Experimental Protocols
This section details two key CETSA experiments: determining the thermal shift (Melt Curve)

and quantifying the potency of target engagement (Isothermal Dose-Response Fingerprint -

ITDRF).

Part 1: CETSA Melt Curve for ERAP2 with BDM88951
This experiment aims to determine the aggregation temperature (Tagg) of ERAP2 and the

thermal shift (ΔTagg) induced by BDM88951.

Materials and Reagents:

Cell Line: Human Embryonic Kidney (HEK) cells.

Compound: BDM88951 (stock solution in DMSO).

Vehicle: DMSO.

Cell Culture Media: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

Buffers: Phosphate-Buffered Saline (PBS), Lysis Buffer (e.g., RIPA buffer with protease

inhibitors).

Reagents for Western Blotting: Primary antibody against ERAP2, HRP-conjugated

secondary antibody, loading control antibody (e.g., α-tubulin), ECL substrate.

Protocol:

Cell Culture: Culture HEK cells to 80-90% confluency.

Compound Treatment:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b15573663?utm_src=pdf-body-img
https://www.benchchem.com/product/b15573663?utm_src=pdf-body
https://www.benchchem.com/product/b15573663?utm_src=pdf-body
https://www.benchchem.com/product/b15573663?utm_src=pdf-body
https://www.benchchem.com/product/b15573663?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573663?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Harvest cells and resuspend in fresh culture medium to a concentration of 2 x 10^6

cells/mL.

Prepare two aliquots of the cell suspension. Treat one with 30 µM BDM88951 and the

other with an equivalent concentration of DMSO (vehicle control).[3]

Incubate the cells for 1 hour at 37°C.

Heat Challenge:

Aliquot 100 µL of the cell suspensions into PCR tubes for each temperature point.

Use a thermal cycler to heat the tubes at a range of temperatures (e.g., 46°C to 64°C in

3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[3]

Cell Lysis:

Lyse the cells by performing three consecutive freeze-thaw cycles (liquid nitrogen and

37°C water bath).

Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction

(supernatant) from the aggregated proteins (pellet).[6]

Protein Quantification and Western Blot Analysis:

Carefully collect the supernatant.

Determine the protein concentration of the soluble fractions using a BCA assay.

Normalize all samples to the same protein concentration.

Prepare samples for SDS-PAGE, perform electrophoresis, and transfer proteins to a PVDF

membrane.

Block the membrane and incubate with the primary anti-ERAP2 antibody.

Wash and incubate with the HRP-conjugated secondary antibody.

Detect the signal using an ECL substrate.
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Strip and re-probe the membrane with an antibody against a loading control (e.g., α-

tubulin).

Data Analysis:

Quantify the band intensities for ERAP2 and the loading control at each temperature.

Normalize the ERAP2 band intensity to the loading control.

Plot the normalized ERAP2 intensity against the temperature for both DMSO and

BDM88951-treated samples to generate melt curves.

Determine the melting temperature (Tagg), the temperature at which 50% of the protein has

aggregated.

The difference in Tagg between the BDM88951 and DMSO-treated samples represents the

thermal shift (ΔTagg).

Part 2: Isothermal Dose-Response Fingerprint (ITDRF)
This experiment determines the potency of BDM88951 in stabilizing ERAP2 at a single, fixed

temperature.

Protocol:

Determine Optimal Temperature: From the melt curve analysis, select a temperature that

results in significant but not complete protein aggregation in the vehicle-treated group. For

ERAP2, 56°C has been shown to be effective.[3]

Cell Preparation: Harvest and resuspend HEK cells as described in Part 1.

Dose-Response Treatment: Prepare a serial dilution of BDM88951 (e.g., from 0.1 µM to 100

µM).

Compound Incubation: Aliquot cells into PCR tubes and add the different concentrations of

BDM88951 or vehicle. Incubate for 1 hour at 37°C.

Heat Challenge: Heat all samples at the predetermined temperature (56°C) for 3 minutes.[3]
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Lysis and Western Blotting: Proceed with cell lysis, protein quantification, and Western

blotting as described in Part 1.

Data Analysis:

Quantify and normalize the ERAP2 band intensities for each BDM88951 concentration.

Plot the normalized band intensities against the logarithm of the BDM88951 concentration.

Fit the data to a dose-response curve to determine the OC50 (Occupancy Concentration

50%), the concentration at which 50% of ERAP2 is stabilized.[3]

Data Presentation
The following tables summarize the expected quantitative data from the CETSA experiments

with BDM88951.

Table 1: Thermal Shift (ΔTagg) of ERAP2 with BDM88951

Treatment Concentration (µM) Tagg (°C) ΔTagg (°C)

DMSO (Vehicle) - TBD -

BDM88951 30 TBD 3.52[3]

*TBD: To be determined experimentally.

Table 2: Isothermal Dose-Response (ITDRF) Data for BDM88951

Parameter Value

Incubation Temperature (°C) 56[3]

OC50 (µM) 23[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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